molecular formula C13H11N3O2S B2881984 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide CAS No. 903308-26-9

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2881984
CAS No.: 903308-26-9
M. Wt: 273.31
InChI Key: DHCXWMKTJVIDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide (CAS 903308-26-9) is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a benzothiazole scaffold, a privileged structure in pharmacology known for its diverse biological activities , linked via a carboxamide bridge to a 3-methyl-1,2-oxazole ring. The oxazole moiety is a key pharmacophore, serving as a bioisostere for other heterocycles like thiazoles and imidazoles, and is known to participate in various weak interactions with biological targets, such as hydrogen bonding and π-π stacking . This molecular architecture makes the compound a valuable building block for developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate in organic and organoelement synthesis . Its structure aligns with compounds studied for a range of potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, which are commonly associated with both benzothiazole and oxazole derivatives . The compound is provided for non-human research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any veterinary purposes. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-10-12(6-9)19-8(2)14-10/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXWMKTJVIDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the isoxazole ring. The final step involves coupling these two moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Compounds :

  • 2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one ()
  • 7-(3-aminopyrrolidin-1-yl)-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Key Differences:
  • Core Structure: Larger fused-ring systems (e.g., pyrimido-pyridazinone, pyrido-pyrimidinone) replace the oxazole-carboxamide unit.
  • Molecular Complexity : Higher molecular weights (e.g., ~400–450 g/mol) and rigidity due to fused rings.
    Implications : Enhanced binding affinity to specific targets (e.g., kinases) is possible, but synthetic complexity and reduced bioavailability may arise .

N,O-Bidentate Directing Group Analogs

Compound : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Key Differences :

  • Directing Group : A simpler carboxamide with a hydroxy-tert-butyl group instead of benzothiazole.
  • Functionality : Designed for metal-catalyzed C–H functionalization, leveraging the N,O-bidentate motif.
    Implications : The target compound’s benzothiazole may similarly act as a directing group but with distinct steric and electronic effects .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Molecular Formula MW (g/mol) Key Structural Features Hypothetical Properties
3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide C13H13N3O2S 275.33 Oxazole, benzothiazole, carboxamide Moderate solubility, π-π stacking capability
3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide C12H11N3OS2 293.37 Thiophene, benzothiazole, carboxamide Higher lipophilicity, reduced polarity
3-methyl-N-[(3S)-4,4,4-trifluoro-3-hydroxybutyl]-1,2-oxazole-5-carboxamide C9H11F3N2O3 264.19 Oxazole, fluorinated aliphatic chain Enhanced metabolic stability, higher solubility
2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one C20H18N6OS 398.46 Fused pyrimido-pyridazinone, benzothiazole Rigid structure, potential kinase inhibition

Discussion of Research Findings

  • Oxazole vs. Thiophene : The oxazole’s polarity may favor aqueous environments, whereas thiophene’s lipophilicity could enhance blood-brain barrier penetration. However, thiophene’s sulfur might pose toxicity risks in drug design .
  • Benzothiazole vs. Fluorinated Chains : The benzothiazole’s aromaticity supports target binding in enzyme active sites, while fluorinated aliphatic chains improve pharmacokinetics but lack planar interaction surfaces .
  • Fused-Ring Systems : Patent compounds (–4) demonstrate the trade-off between binding affinity (via rigid cores) and synthetic feasibility. Their higher molecular weights may limit drug-likeness under Lipinski’s rules .

Biological Activity

The compound 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a derivative of benzothiazole and oxazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H12N2OS
  • Molecular Weight: 244.30 g/mol
  • IUPAC Name: 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

Biological Activity Overview

The biological activity of 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has been investigated in various studies. Its potential therapeutic applications include:

  • Anticancer Activity :
    • Studies have shown that compounds containing oxazole and benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
    • Flow cytometry analyses indicate that these compounds induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .
  • Antimicrobial Properties :
    • Some derivatives of benzothiazole have shown selective antibacterial activity against Gram-positive bacteria. While specific data on this compound's antimicrobial activity is limited, related compounds have been reported to possess such properties .
  • Enzyme Inhibition :
    • Compounds similar to 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide have been studied for their ability to inhibit various enzymes involved in cancer progression. For example, certain oxadiazole derivatives have been shown to selectively inhibit carbonic anhydrases associated with tumor growth at nanomolar concentrations .

Case Study 1: Anticancer Efficacy

A study examined a series of oxazole derivatives for their anticancer properties. The results indicated that the derivatives exhibited potent cytotoxicity against several cancer cell lines with IC50 values ranging from 0.65 to 2.41 µM. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of oxazole-containing compounds demonstrated significant activity against human carbonic anhydrases (hCA I and II). The most active compounds showed K_i values in the picomolar range, indicating strong potential as therapeutic agents targeting tumor-related enzymes .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)0.65Induction of apoptosis
AnticancerA549 (Lung Cancer)1.50Cell cycle arrest
Enzyme InhibitionhCA IX0.089Competitive inhibition
AntimicrobialGram-positive bacteriaN/ASelective antibacterial properties

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
  • Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography .
  • Adjust stoichiometry of coupling agents to minimize side products.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm the presence of methyl groups (δ ~2.5 ppm for oxazole-CH3_3), aromatic protons, and carboxamide carbonyl (δ ~165-170 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C13H _{13}H _{12}N3O _3O _2S $: calculated 282.0675) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. SHELXL is particularly effective for resolving torsional angles in heterocyclic systems .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
  • Structural analogs : Compare activity of derivatives (e.g., methoxy-substituted vs. trifluoromethyl analogs) to identify critical functional groups .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent effects or impurity levels .

Advanced: What computational approaches are suitable for predicting target interactions of this carboxamide derivative?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. For example, oxazole rings may engage in π-π stacking with aromatic residues in active sites .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors from the carboxamide) using tools like PharmaGist .
  • MD simulations : Assess binding stability over time (e.g., GROMACS for 100 ns trajectories) to validate docking predictions .

Basic: What are key considerations in designing stability studies for this compound under varying pH and temperature?

Answer:

  • Hydrolysis : Test susceptibility of the carboxamide bond under acidic (HCl) or basic (NaOH) conditions. Monitor degradation via HPLC at λ = 254 nm .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.
  • Light sensitivity : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy .

Advanced: How to conduct SAR studies to identify critical functional groups for activity?

Answer:

  • Substituent variation : Synthesize analogs with modifications (e.g., replacing 2-methylbenzothiazole with 2-ethyl or chloro-substituted derivatives) .
  • Bioassays : Test against target enzymes (e.g., GSK-3β for neurological applications) using kinetic assays (IC50 _{50} determination).
  • Data analysis : Apply QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity trends .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

  • SC-XRD : Determine bond lengths and angles to distinguish between oxazole tautomers. For example, a shorter N-O bond (1.36 Å vs. 1.41 Å) may indicate predominant enol form .
  • DFT calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-311+G(d,p) level) .

Basic: What analytical techniques are critical for assessing purity during synthesis?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) to quantify impurities (<0.5% threshold) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Melting point : Sharp range (e.g., 180–182°C) indicates high crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.